1,3-Benzodioxole-5-methanamine, 2,2-difluoro-N-methyl-
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Overview
Description
1,3-Benzodioxole-5-methanamine, 2,2-difluoro-N-methyl- is a chemical compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a methanamine group attached to a benzodioxole ring, with two fluorine atoms and a methyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-methanamine, 2,2-difluoro-N-methyl- typically involves the reaction of 1,3-benzodioxole with appropriate fluorinating agents and methylating agents. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-methanamine, 2,2-difluoro-N-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
1,3-Benzodioxole-5-methanamine, 2,2-difluoro-N-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-methanamine, 2,2-difluoro-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxole-5-ethanamine, 2,2-dimethyl-
- 1,3-Benzodioxole-5-methanamine, α-ethyl-N-methyl-
- 2,2-Difluoro-N,N-dimethyl-1,3-benzodioxole-5-methanamine .
Uniqueness
1,3-Benzodioxole-5-methanamine, 2,2-difluoro-N-methyl- is unique due to the presence of both fluorine atoms and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H9F2NO2 |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H9F2NO2/c1-12-5-6-2-3-7-8(4-6)14-9(10,11)13-7/h2-4,12H,5H2,1H3 |
InChI Key |
BMEVBYJXKNWWJF-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(C=C1)OC(O2)(F)F |
Origin of Product |
United States |
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